![molecular formula C17H16N2O3S B2566952 4-甲氧基-N-[4-(1H-吡咯-1-基)苯基]苯磺酰胺 CAS No. 383147-41-9](/img/structure/B2566952.png)

4-甲氧基-N-[4-(1H-吡咯-1-基)苯基]苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

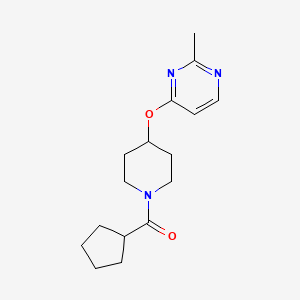

“4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide” is a chemical compound that has been studied for its potential applications in various fields . It is derived from 4-aminobenzenesulfonamide and maleic anhydride . The compound is part of the 1H-pyrrole-2,5-diones (maleimides) family, which is known for its wide practical application due to the presence of two important structural fragments: an activated double bond and an imide group .

Synthesis Analysis

The synthesis of “4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide” involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to produce (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid. This product is then reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .Molecular Structure Analysis

The molecular structure of “4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The compound “4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide” can undergo various chemical reactions. For example, it can enter the aza-Michael reaction with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide” can be determined using various analytical techniques. For instance, melting point can be determined experimentally .科学研究应用

- 研究人员已合成该化合物的衍生物作为人碳酸酐酶 (hCA) 的抑制剂。 N1-苯基 (4-磺酰胺苯基) 和 3-苯基 (3,4,5-三甲氧基苯基) 两种取代基的存在对于强效的 hCA 抑制至关重要 .

碳酸酐酶抑制

微管聚合抑制

未来方向

The future directions for the study of “4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide” could involve further exploration of its potential applications in various fields, such as medicine and biology . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process.

作用机制

Target of Action

The primary targets of 4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide are human carbonic anhydrase (hCA) and the Wnt/β-Catenin signaling pathway . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. The Wnt/β-Catenin signaling pathway is a complex network that regulates cell-to-cell interactions during embryogenesis and also plays key roles in tissue generation and regeneration .

Mode of Action

4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide interacts with its targets by inhibiting their activity. It acts as an inhibitor of hCA, which leads to a decrease in the rate of the carbon dioxide to bicarbonate conversion . Additionally, it has the potential to inhibit the Wnt/β-Catenin signaling pathway .

Biochemical Pathways

The inhibition of hCA and the Wnt/β-Catenin signaling pathway by 4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide affects various biochemical pathways. The inhibition of hCA can lead to a decrease in the production of bicarbonate ions, which are crucial for many biological processes, including pH regulation and CO2 transport . The inhibition of the Wnt/β-Catenin signaling pathway can affect cell proliferation, differentiation, and migration .

Result of Action

The molecular and cellular effects of 4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide’s action include the inhibition of hCA and the Wnt/β-Catenin signaling pathway, which can lead to changes in cellular processes such as pH regulation, CO2 transport, cell proliferation, differentiation, and migration .

Action Environment

The action, efficacy, and stability of 4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of hCA and thus the efficacy of its inhibition by the compound . .

属性

IUPAC Name |

4-methoxy-N-(4-pyrrol-1-ylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-22-16-8-10-17(11-9-16)23(20,21)18-14-4-6-15(7-5-14)19-12-2-3-13-19/h2-13,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLHTIXDWSGWAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2566869.png)

![6-Methyl-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2566870.png)

![N-[(4-Chlorothiophen-2-yl)methyl]-N-[(1R,2R)-2-hydroxycyclopentyl]prop-2-enamide](/img/structure/B2566873.png)

![3-Chloro-6-[(4-methylphenyl)methyl]pyridazine](/img/structure/B2566875.png)

![N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-methylbenzamide](/img/structure/B2566877.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2566879.png)

![N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2566884.png)

![1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine](/img/structure/B2566886.png)

![N-(2-methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2566888.png)

![Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2566892.png)